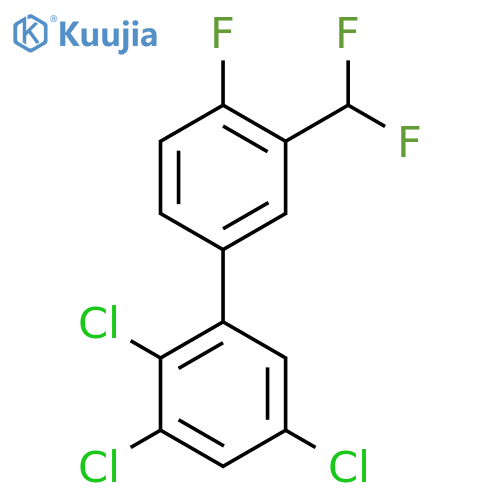

Cas no 1361611-26-8 (3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl)

1361611-26-8 structure

商品名:3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl

CAS番号:1361611-26-8

MF:C13H6Cl3F3

メガワット:325.540951251984

CID:4999968

3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl

-

- インチ: 1S/C13H6Cl3F3/c14-7-4-8(12(16)10(15)5-7)6-1-2-11(17)9(3-6)13(18)19/h1-5,13H

- InChIKey: ZGGZEKSILDNKQM-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=CC=1C1C=CC(=C(C(F)F)C=1)F)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 303

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 6.2

3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011000371-250mg |

3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl |

1361611-26-8 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A011000371-500mg |

3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl |

1361611-26-8 | 97% | 500mg |

847.60 USD | 2021-07-05 | |

| Alichem | A011000371-1g |

3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl |

1361611-26-8 | 97% | 1g |

1,549.60 USD | 2021-07-05 |

3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

1361611-26-8 (3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量